L-Luciferin

Luciferase inhibition Enzyme kinetics Bioluminescence

L-Luciferin (34500-31-7) is the stereochemically pure, unnatural enantiomer of D-luciferin, functioning as a competitive inhibitor of firefly luciferase (Ki = 3-4 µM) rather than an efficient substrate. This chiral specificity makes it an essential, non-substitutable negative control for high-throughput screening and luciferase reporter assays, enabling researchers to distinguish genuine biological effects from luciferase inhibition artifacts. It is also a unique probe for dissecting the enzyme's bimodal acyl-CoA synthetase and bioluminescence activities.

Molecular Formula C11H8N2O3S2
Molecular Weight 280.3 g/mol
CAS No. 34500-31-7
Cat. No. B1497258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Luciferin
CAS34500-31-7
Molecular FormulaC11H8N2O3S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O
InChIInChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1
InChIKeyBJGNCJDXODQBOB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Luciferin (CAS 34500-31-7) for Bioluminescence Research and Luciferase Inhibition Studies


L-Luciferin (CAS 34500-31-7, C11H8N2O3S2, MW 280.32) is the unnatural enantiomer of the well-known bioluminescent substrate D-luciferin, and it exhibits a fundamentally different interaction with firefly luciferase [1]. While D-luciferin serves as the canonical substrate for light production, L-luciferin functions primarily as a competitive inhibitor (Ki between 3 and 4 μM) and can serve as a weak alternative substrate under specific conditions [2]. Its chirality is critical: firefly luciferase strictly recognizes the stereochemistry of the luciferin structure, enabling L-luciferin to serve as a chiral probe for dissecting the bimodal enzymatic activity (acyl-CoA synthetase versus bioluminescence) of this widely used reporter enzyme [3].

Why D-Luciferin and L-Luciferin Are Not Interchangeable in Luciferase Assays


D-Luciferin and L-luciferin, despite being enantiomers, cannot be substituted for one another in scientific workflows due to their fundamentally divergent interactions with firefly luciferase [1]. D-Luciferin serves as the native substrate that efficiently drives the bioluminescence reaction, whereas L-luciferin functions as a competitive inhibitor with a measured Ki of 3–4 μM and can also act as a mixed-type non-competitive-uncompetitive inhibitor (Ki = 0.68 ± 0.14 mM) under other conditions [2]. Critically, firefly luciferase exhibits strict stereospecific recognition, catalyzing the acyl-CoA synthetase reaction for L-luciferin while reserving the bioluminescence reaction for D-luciferin [3]. Consequently, inadvertent substitution or contamination with the L-enantiomer can significantly alter experimental outcomes, making L-luciferin a valuable tool for negative controls, inhibitor studies, and investigations into the stereospecific mechanisms of luciferase catalysis [4].

Quantitative Evidence for Selecting L-Luciferin Over D-Luciferin or Other Luciferase Inhibitors


Competitive Inhibition Potency of L-Luciferin Against Firefly Luciferase

L-Luciferin acts as a competitive inhibitor of firefly luciferase (from Photinus pyralis), exhibiting a Ki between 3 and 4 μM under standard bioluminescence assay conditions [1]. In a separate kinetic analysis, L-Luciferin was characterized as a mixed-type non-competitive-uncompetitive inhibitor with a Ki of 0.68 ± 0.14 mM and an αKi of 0.34 ± 0.16 μM [2]. This inhibition potency is distinct from other known luciferase inhibitors such as dehydroluciferin (tight-binding uncompetitive inhibitor, Ki = 4.90 ± 0.09 μM) and dehydroluciferyl-CoA (non-competitive inhibitor, Ki = 0.88 ± 0.03 μM), providing researchers with a stereospecific tool for probing the enzyme's active site architecture [2].

Luciferase inhibition Enzyme kinetics Bioluminescence

Alternative Substrate Activity of L-Luciferin Compared to D-Luciferin

L-Luciferin can serve as an alternative substrate for firefly luciferase, though with markedly different kinetics and efficiency compared to D-luciferin [1]. Under low concentrations of enzyme and L-luciferin, maximal light production reaches approximately half (50%) of that observed at corresponding D-luciferin concentrations [1]. Furthermore, the light production from L-luciferin exhibits slow onset kinetics, increasing with a maximal half-time of 8 minutes to reach a stable plateau, in stark contrast to the rapid flash kinetics characteristic of D-luciferin catalysis [1]. Notably, increasing the concentration of either enzyme or L-luciferin reduces light production relative to D-luciferin catalysis, a behavior opposite to that observed with the natural substrate [1].

Alternative substrate Bioluminescence kinetics Luciferase catalysis

Strict Stereospecificity of Firefly Luciferase: Differential Enzymatic Activity with L- vs. D-Luciferin

Firefly luciferase exhibits a strict stereospecific bimodal action depending on the chirality of the luciferin substrate [1]. The enzyme catalyzes the acyl-CoA synthetase reaction for L-luciferin, converting it into luciferyl-CoA even under ordinary aerobic luciferin-luciferase reaction conditions [1]. In contrast, D-luciferin is utilized exclusively for the bioluminescence reaction [1]. This functional divergence is further demonstrated by mutual inhibition: D-luciferin inhibits the luciferyl-CoA synthetase activity toward L-luciferin, while L-luciferin retards the bioluminescence reaction of D-luciferin, indicating that both enzyme activities are prevented by the enantiomer of the respective substrate [1].

Enzyme stereospecificity Acyl-CoA synthetase Chiral recognition

Role of L-Luciferin in the Biosynthetic Pathway: Stereoisomeric Bio-Inversion to D-Luciferin

Studies of firefly body extracts have demonstrated that the firefly produces both D- and L-luciferin, and that the amount of active D-luciferin increases gradually with maturation stage [1]. Evidence indicates the possible conversion of L-cysteine via L-luciferin into D-luciferin, suggesting that the biosynthesis of the active bioluminescent substrate is enzymatically regulated by stereoisomeric bio-inversion of L-luciferin [1]. This finding challenges the long-held assumption that stereospecificity in biological systems is absolute and demonstrates that L-luciferin is not merely a synthetic byproduct but a physiologically relevant intermediate in the firefly's natural bioluminescence pathway [1].

Biosynthesis Chiral inversion Firefly luciferin

PPi-Dependent Stimulation of L-Luciferin Bioluminescence: A Distinct Kinetic Feature

Unlike the catalysis of D-luciferin, the light production from L-luciferin can be effectively stimulated by the addition of inorganic pyrophosphate (PPi), provided that luciferase is premixed with inorganic pyrophosphatase [1]. Injection of PPi into a mixture of luciferase, L-luciferin, ATP, and pyrophosphatase elicits a flash of light emission [1]. Critically, the system maintains its responsiveness and emits further flashes of approximately equal duration and intensity upon repeated additions of PPi, a property not observed with D-luciferin [1]. This PPi-dependent behavior is proposed to result from a racemization of enzyme-bound L-luciferyl adenylate [1].

Pyrophosphate stimulation ATP monitoring Luciferase kinetics

Physical and Storage Stability Specifications of L-Luciferin for Reproducible Research

Commercial L-luciferin (free acid) is supplied with well-defined physical and stability specifications that ensure reproducible experimental outcomes . The compound is available at ≥98% purity by HPLC, with an appearance ranging from white to faint yellow powder . It demonstrates high solubility in DMSO and exhibits a melting point of approximately 223.28 °C . Critically, L-luciferin is very light-sensitive and must be protected from light and moisture; when stored appropriately at -20 °C, it remains stable for at least 2 years after receipt . These documented stability parameters are essential for researchers designing long-term experimental series or requiring batch-to-batch consistency.

Compound stability Storage conditions Analytical purity

Optimal Scientific Applications for L-Luciferin Based on Quantitative Evidence


Negative Control for Firefly Luciferase-Based Bioluminescence Assays

Based on its competitive inhibition potency (Ki = 3–4 μM) [1] and its capacity to serve as an alternative substrate with only 50% maximal light output relative to D-luciferin and an 8-minute onset half-time [1], L-luciferin is ideally suited as a stereochemically matched negative control for firefly luciferase reporter assays. In high-throughput screening campaigns using luciferase-based readouts, L-luciferin can be employed to distinguish true biological effects from luciferase inhibition artifacts, a common confounding factor in compound library screening [1]. Its chiral identity to the natural substrate ensures that any observed signal reduction is attributable specifically to luciferase engagement rather than to nonspecific assay interference.

Mechanistic Probe for Studying Firefly Luciferase Dual Enzymatic Activity

The strict stereospecificity of firefly luciferase—catalyzing acyl-CoA synthetase activity for L-luciferin while reserving bioluminescence for D-luciferin—makes L-luciferin an indispensable tool for dissecting the enzyme's bimodal functionality [2]. Researchers investigating the evolutionary relationship between acyl-CoA synthetases and beetle luciferases can utilize L-luciferin to selectively probe the non-luminescent ligase activity of the enzyme [2]. This application is unique to L-luciferin and cannot be replicated with D-luciferin or with synthetic luciferin analogs that lack the appropriate stereochemistry for CoA ligation.

Pyrophosphate-Responsive ATP Monitoring System Development

The unique PPi-dependent flashing behavior of L-luciferin—where repeated PPi additions elicit flashes of approximately equal duration and intensity [1]—enables the development of specialized ATP monitoring systems. When luciferase is premixed with inorganic pyrophosphatase, the L-luciferin/luciferase system responds to PPi injection with light emission [1]. This property can be exploited for real-time monitoring of intracellular pyrophosphate fluctuations or for designing biosensors where PPi serves as the analyte trigger, applications for which D-luciferin is unsuitable due to its lack of PPi responsiveness [1].

Metabolic Tracing of Luciferin Biosynthesis and Chiral Inversion Studies

Given that L-luciferin is a naturally occurring intermediate in the firefly biosynthetic pathway that undergoes stereoisomeric bio-inversion to yield the active D-luciferin [3], it can be employed as a tracer in metabolic labeling studies investigating luciferin biosynthesis. Researchers studying the enzymatic machinery responsible for chiral inversion—a relatively rare phenomenon in biological systems—can utilize isotopically labeled L-luciferin to track the conversion to D-luciferin in vitro or in vivo [3]. This application leverages the physiological relevance of L-luciferin, distinguishing it from purely synthetic probes.

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